Fmoc-L-alaninol

Übersicht

Beschreibung

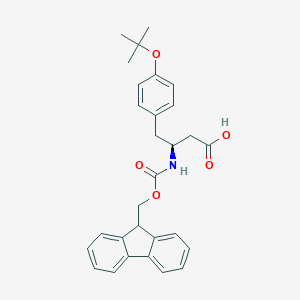

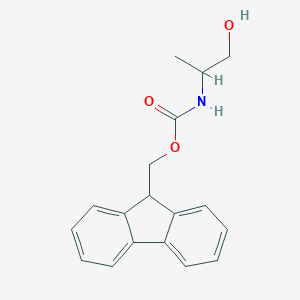

Fmoc-L-alaninol, also known as Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis . It has a molecular weight of 297.35 . The IUPAC name is 9H-fluoren-9-ylmethyl (1S)-2-hydroxy-1-methylethylcarbamate .

Synthesis Analysis

Fmoc-L-alaninol is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Molecular Structure Analysis

The Fmoc-L-alaninol molecule contains a total of 43 bond(s). There are 24 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Chemical Reactions Analysis

Fmoc-L-alaninol is used as a building block in the preparation of various peptides. It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

Fmoc-L-alaninol has a melting point of 120 °C and a predicted boiling point of 503.9±33.0 °C . It has a predicted density of 1.210±0.06 g/cm3 . It is a white to off-white solid that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored sealed in dry conditions at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Summary of Application

Fmoc-L-alaninol is used in the fabrication of various biofunctional materials . This is achieved through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Methods of Application

The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Results or Outcomes

The study found that the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine can fabricate various biofunctional hydrogel materials in aqueous media .

Drug Delivery Systems

Summary of Application

Fmoc-L-alaninol is used in the creation of hybrid supramolecular hydrogels with antibacterial property and cytocompatibility . These hydrogels are promising as drug delivery carriers .

Methods of Application

The Fmoc-L-Phe/nHAP (nano-hydroxyapatite) hybrid supramolecular hydrogels are prepared by integrating nHAP as reinforcement with Fmoc-L-Phe supramolecular hydrogels . The nHAP bounds in the chamber of the gel network and adheres to the fiber of Fmoc-L-Phe due to intermolecular interaction .

Results or Outcomes

The results showed that the Fmoc-L-Phe/nHAP hybrid supramolecular hydrogels possess antimicrobial property and cytocompatibility . The release of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels shows a good inhibition effect on S. aureus .

Preparation of Triazolopeptides and Azapeptides

Summary of Application

Fmoc-L-alaninol is used as a building block in the preparation of triazolopeptides and azapeptides .

Methods of Application

The synthesis involves using the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Results or Outcomes

The result is the successful synthesis of triazolopeptides and azapeptides .

Proteomics Studies and Solid Phase Peptide Synthesis Techniques

Summary of Application

Fmoc-L-alaninol is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Methods of Application

Alanine, one of the simplest amino acids with a methyl group as the side chain, confers a high degree of flexibility when incorporated into a polypeptide chain .

Results or Outcomes

The outcome is the successful application of Fmoc-L-alaninol in proteomics studies and solid phase peptide synthesis techniques .

Cell Culturing and Sensing

Summary of Application

Fmoc-L-alaninol is used in cell culturing and sensing . This is achieved through the formation of hydrogels from Fmoc amino acids .

Methods of Application

The hydrogels are formed by self-assembling peptide derivatives, which consist of a network of fibers that are typically a few tens of nanometers in diameter and can be microns in length .

Results or Outcomes

The resulting gels have applications in cell culturing, sensing, encapsulation, and electronic materials .

pH-Controlled Ambidextrous Gelation

Summary of Application

Fmoc-L-alaninol is used in the formation of gels that can be controlled by pH . This is achieved through the addition of an extra Fmoc moiety in di-Fmoc-functionalized L-lysine .

Methods of Application

The gelation process is controlled by the pH of the system .

Results or Outcomes

The result is the formation of gels with significant advantages, including the ability to control the gelation process through pH .

Safety And Hazards

Fmoc-L-alaninol is classified under the GHS07 hazard class. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

Fmoc-L-alaninol has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . It has also been used in the preparation of triazolopeptides and azapeptides . The future of Fmoc-L-alaninol lies in its potential applications in the field of peptide synthesis and drug delivery .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-alaninol | |

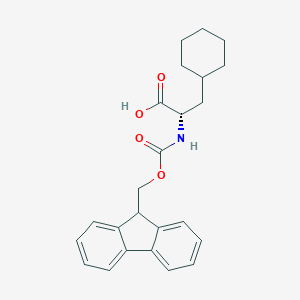

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

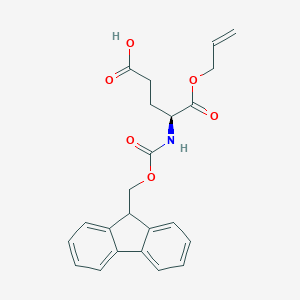

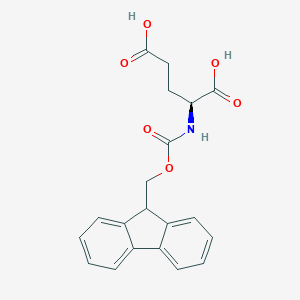

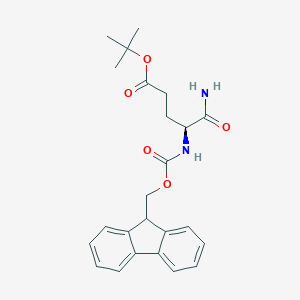

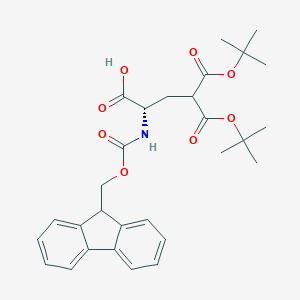

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)